1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride
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Overview
Description
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic organic compound with a complex structure featuring both azetidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving appropriate precursors.
Coupling and Functionalization: The azetidine and pyrrolidine rings are then coupled, and functional groups are introduced through various organic reactions, such as Suzuki–Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
2138194-41-7 |
---|---|
Molecular Formula |
C10H18ClN3O2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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